6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine
Description
Historical Development of Triazolopyridazine Scaffold
The triazolopyridazine scaffold emerged as a significant heterocyclic system in the mid-20th century, with early synthetic methods reported in the 1960s. Initial studies focused on cyclization reactions of hydrazine derivatives with pyridazine precursors, as exemplified by the synthesis of triazolo[4,3-b]pyridazine via phosphorus oxychloride-mediated cyclizations. A pivotal advancement occurred in 2010 with the introduction of microwave-assisted synthesis techniques, which improved reaction efficiency and yields. By 2016, the scaffold gained prominence in drug discovery due to its structural compatibility with biological targets, particularly in antitubulin agents and kinase inhibitors. Recent innovations include one-pot synthetic routes and photoredox-catalyzed cyclizations, enabling broader access to functionalized derivatives.
Chemical Classification and Nomenclature
Triazolopyridazines belong to the fused bicyclic heterocycles, combining a 1,2,4-triazole ring with a pyridazine system. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 6-hydrazinotriazolo[4,3-b]pyridazine is derived from its parent structure:
- Core : Triazolo[4,3-b]pyridazine (fusion at positions 4 and 3 of the pyridazine).
- Substituent : Hydrazino (-NHNH₂) group at position 6 of the bicyclic system.
The numbering follows the pyridazine ring as the primary framework, with the triazole fused across two adjacent atoms (Figure 1). This classification distinguishes it from isomeric systems like triazolo[1,5-a]pyridines.
Table 1: Key Structural Features of Triazolopyridazine Derivatives
| Feature | Description |
|---|---|
| Bicyclic System | Triazole (positions 1-2-4) fused to pyridazine (positions 4-3) |
| Substituent Position | Hydrazino group at position 6 |
| Molecular Formula | C₅H₆N₆ |
| Hybridization | sp²-dominated planar structure |
Structural Uniqueness of 6-Hydrazinotriazolo[4,3-b]pyridazine
The compound exhibits three distinctive structural attributes:
- Electronic Configuration : The fused triazole-pyridazine system creates an electron-deficient aromatic core, enhancing reactivity toward electrophilic substitution.
- Hydrazino Functionality : The -NHNH₂ group at position 6 introduces nucleophilic character, enabling condensations with ketones and aldehydes.
- Planar Geometry : The bicyclic framework adopts near-perfect planarity, facilitating π-stacking interactions in biological systems.
X-ray crystallographic studies reveal bond lengths of 1.32–1.38 Å for N-N bonds in the triazole ring and 1.34 Å for the C-N bond bridging the two rings. The hydrazino group’s conformational flexibility allows for diverse hydrogen-bonding patterns, critical for molecular recognition in medicinal chemistry applications.
Significance in Heterocyclic Chemistry
6-Hydrazinotriazolo[4,3-b]pyridazine serves as a versatile intermediate in synthetic chemistry:
- Scaffold Diversification : The hydrazino group enables rapid generation of libraries via Schiff base formation or cyclocondensations.
- Biological Relevance : Derivatives exhibit activity against kinases (e.g., c-Met), tubulin polymerization, and microbial targets.
- Material Science Applications : Its electron-deficient structure contributes to applications in organic semiconductors and metal-organic frameworks.
The compound’s synthetic utility is underscored by its role in producing triazolopyridazine-based inhibitors, such as those targeting tyrosine kinases and phosphodiesterases. Recent studies highlight its use in photo-redox catalysis for constructing complex heterocycles.
Figure 1: Structural Diagram of 6-Hydrazinotriazolo[4,3-b]pyridazine
N
||
N====C--N
| |
C--N===N
\ /
C6-Hydrazino
Note: Positions 1-4 denote the triazole ring; positions 4-3 indicate pyridazine fusion.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYHMEVBVZNXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401380 | |
| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7229-00-7 | |
| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[1,2,4]triazolo[4,3-b]pyridazin-6-yl}hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with hydrazine hydrate, followed by cyclization with sodium azide. The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a scaffold in the development of selective inhibitors for various biological targets. Notably, derivatives of 6-hydrazino[1,2,4]triazolo[4,3-b]pyridazine have shown promise as c-Met inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis.
Case Study: c-Met Inhibitors
- Compound : PF-04217903
- Activity : Demonstrated potent inhibition of c-Met kinases (IC50 = 0.005 µM).
- Significance : Selected as a preclinical candidate for cancer treatment due to its efficacy against various cancer cell lines .
Antiproliferative Activity
A series of compounds based on the this compound structure have exhibited moderate to potent antiproliferative activity against several cancer cell lines.
Data Table: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
- The compound 4q was particularly noted for its effectiveness in inhibiting tubulin polymerization, a critical process in cell division .
Anxiolytic Properties
Research has indicated that certain derivatives of the compound possess anxiolytic properties. These findings suggest potential applications in treating anxiety disorders.
Case Study: Anxiolytic Activity
- Findings : Compounds demonstrated measurable anxiolytic activity in preclinical tests.
- Implications : Suggests that modifications to the hydrazino group can enhance therapeutic effects against anxiety .
Synthetic Routes and Modifications
The synthesis of this compound involves several methods that allow for variations in substituents, which can significantly affect biological activity.
Synthesis Overview
- Common methods include:
- Treatment of triazole dicarbonyl species with hydrazine hydrate.
- Cyclization reactions involving diaminopyridazines.
These synthetic pathways enable the introduction of various functional groups that can optimize pharmacological properties .
Research Opportunities
- Exploration of additional biological targets beyond c-Met.
- Development of novel derivatives with improved selectivity and potency.
- Investigation into the mechanisms of action at the molecular level.
Mechanism of Action
The mechanism by which 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interaction with molecular targets such as enzymes. For instance, certain derivatives act as dual inhibitors of c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding sites of these kinases, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely modified to explore structure-activity relationships. Below is a detailed comparison of 6-hydrazino derivatives with analogous compounds:
Structural Modifications and Physicochemical Properties
Key Observations :
- Hydrazine vs. Chlorine: The hydrazine group in 6-hydrazino derivatives increases polarity and reactivity (e.g., forming hydrazones with carbonyl compounds) compared to chloro-substituted analogs like 6-chloro-3-cyclopentyl derivatives .
- Aromatic vs. Aliphatic Substituents : 3-Aryl groups (e.g., phenyl) enhance π-π stacking in biological targets, while aliphatic groups (e.g., cyclopropyl) improve metabolic stability .
2.2.1. Anticancer Activity
- 3,6-Diaryl Derivatives : Compounds like 3-phenyl-6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit potent antiproliferative activity (IC₅₀: 0.12–1.8 μM) by inhibiting tubulin polymerization, surpassing combretastatin A-4 analogues .
- 6-Hydrazino Derivatives: Limited direct data, but hydrazino intermediates are precursors to bioactive molecules like BRD4 inhibitors (e.g., compound 5, IC₅₀: 0.3 μM against BD1) .
2.2.2. Antimicrobial Activity
- 3-Substituted Phenyl Derivatives: Derivatives with electron-withdrawing groups (e.g., 6-nitro) show superior antifungal activity (MIC: 8–32 μg/mL) compared to hydrazino variants, which exhibit moderate effects .
2.2.3. BRD4 Bromodomain Inhibition
- Core Scaffold Derivatives: Modifications at R₁ (e.g., trifluoromethyl) and R₂ (e.g., indole) significantly impact potency. For example: Compound 6 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine): IC₅₀ = 0.15 μM (BD1) . Compound 12 (2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-3-(1H-indol-3-yl)propan-1-ol): IC₅₀ = 0.25 μM (BD1) .
Biological Activity
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a hydrazino group that enhances its reactivity and biological properties. The synthesis typically involves the reaction of hydrazine derivatives with triazolopyridazine precursors. A common method includes the reaction of 6-chloro[1,2,4]triazolo[4,3-b]pyridazine with hydrazine hydrate under reflux conditions .
Synthetic Route
- Starting Material : 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
- Reagent : Hydrazine hydrate
- Conditions : Reflux in an appropriate solvent
Biological Activity
Research indicates that this compound exhibits various biological activities including antimicrobial and anticancer properties. The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes and proteins.
The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their activity and disrupt biochemical pathways crucial for cell survival and proliferation .
Anticancer Activity
A study synthesized a series of triazolo[4,3-b]pyridazine derivatives and evaluated their antiproliferative activity against several cancer cell lines. One derivative exhibited potent activity with IC50 values in the low nanomolar range against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| A549 | 0.008 | |
| HT-1080 | 0.012 |
Selective Inhibition of Tankyrases
Another study focused on derivatives of this compound as selective inhibitors of tankyrases (TNKSs). The most potent compound showed full inhibition at 10 µM concentration while being a weak inhibitor for other PARP family members .
| Compound | TNKS Inhibition (%) | Other PARP Inhibition (%) |
|---|---|---|
| 12 | 100 | <20 |
Comparison with Similar Compounds
This compound differs from other compounds in its class primarily due to its hydrazino group which confers distinct reactivity and biological activity.
| Compound | Unique Feature |
|---|---|
| This compound | Hydrazino group enhancing reactivity |
| 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine | Lacks hydrazino group |
| 3-Hydrazino-6-phenylpyridazine | Different phenyl substitution |
Q & A
Q. What are the standard synthetic routes for preparing 6-hydrazino[1,2,4]triazolo[4,3-b]pyridazine and its derivatives?
The synthesis typically involves sequential functionalization of a 6-chloro precursor (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine). Key steps include:
- Hydrazine substitution : Refluxing the chloro derivative with hydrazine hydrate in ethanol to yield 6-hydrazinyl intermediates .
- Condensation reactions : Reacting hydrazinyl intermediates with aromatic aldehydes to form arylidenehydrazine derivatives .
- Oxidative cyclization : Using reagents like iodobenzene diacetate (IBD) to form bis-triazolopyridazines under milder conditions compared to traditional methods (e.g., Br₂/AcOH) .
Methodological Note : Optimize reaction temperatures (80–120°C) and solvent systems (e.g., absolute ethanol or dichloromethane) to control side products and improve yields .
Q. How are 6-hydrazino derivatives characterized to confirm structural integrity?
Common techniques include:
- Spectroscopy : ¹H/¹³C NMR to verify hydrazine and arylidene substituents .
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validate purity and stoichiometry .
Advanced Tip : Use X-ray crystallography to resolve conformational ambiguities, particularly for sterically hindered derivatives (e.g., nonplanar tricyclic cores in bis-triazolopyridazines) .
Q. What preliminary biological assays are used to evaluate the bioactivity of these compounds?
Initial screening often involves:
- Cytotoxicity assays : MTT-based testing against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition : AlphaScreen assays for targets like BRD4 bromodomains or PDE4 isoforms .
Data Interpretation : Compare IC₅₀ values across cell lines to identify selectivity trends. For example, ester derivatives of triazolopyridazines may lose thrombin inhibition but retain antiangiogenic effects .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields, harsh conditions) in bis-triazolopyridazine synthesis be addressed?
- Alternative oxidants : Replace toxic reagents (Br₂, lead tetraacetate) with IBD for oxidative cyclization, improving safety and yield .
- One-pot multicomponent reactions : Streamline synthesis by combining condensation and cyclization steps, reducing purification needs .
- Protecting groups : Use acetyl or benzyl groups to stabilize intermediates during multi-step syntheses .
Case Study : IBD-mediated cyclization in dichloromethane achieved 65–78% yields for bis-triazolopyridazines, avoiding high temperatures and extended reaction times .
Q. What structural insights from crystallography impact the design of bioactive derivatives?
- Conformational analysis : X-ray studies reveal twisted pyridazine cores in bis-triazolopyridazines, which may enhance binding to sterically constrained enzyme pockets (e.g., BRD4) .
- Substituent effects : Fluorine or methoxy groups on arylidene moieties improve solubility and target affinity .
Application : Docking studies with PDE4 inhibitors demonstrated that substituents on the catechol diether moiety (e.g., tetrahydrofuran-3-yloxy) enhance isoform selectivity .
Q. How do modifications to the hydrazine moiety influence biological activity?
- Arylidene hydrazones : Enhance π-π stacking with hydrophobic enzyme pockets, as seen in dual c-Met/Pim-1 inhibitors .
- Acetohydrazide derivatives : Introduce hydrogen-bonding motifs, improving interactions with polar residues (e.g., in BRD4 inhibitors) .
SAR Insight : Replacing benzamidine with triazolopyridazine moieties abolished thrombin inhibition but introduced antiangiogenic activity, highlighting scaffold-dependent bioactivity .
Q. What strategies optimize selectivity in kinase or PDE4 inhibitor design?
- Isoform-specific substitutions : For PDE4, incorporate 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups to favor PDE4A/B binding over PDE4C/D .
- Scaffold hopping : Compare [1,2,4]triazolo[4,3-b]pyridazine with related cores (e.g., triazolothiadiazines) to balance potency and selectivity .
Validation : Panel screening across 21 PDE isoforms confirmed >100× selectivity for PDE4A/B by compound 18 .
Methodological Best Practices
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) for polar derivatives .
- Toxicity mitigation : Replace hydrazine hydrate with safer alternatives (e.g., acyl hydrazides) where possible .
- Data reproducibility : Standardize assay conditions (e.g., cell passage number, enzyme batch) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
